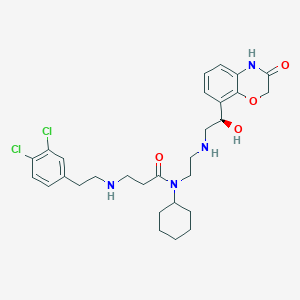
Ac4ManNAz
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
科学研究应用
Ac4ManNAz 在科学研究中具有广泛的应用:
化学: 用于点击化学合成复杂分子和生物偶联物.
生物学: 用于代谢标记研究糖蛋白生物合成和细胞表面糖基化.
医学: 用于细胞追踪和成像,以监测基于细胞的疗法和研究疾病机制.
工业: 应用于诊断工具和治疗剂的开发.
生化分析
Biochemical Properties
Ac4ManNAz can be used to selectively modify proteins . It contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . This interaction allows this compound to be incorporated into biomolecules, enabling their visualization and tracking.
Cellular Effects
In cellular systems, this compound has been shown to have minimal effects at a concentration of 10 μM . At a concentration of 50 μM, this compound can lead to a reduction in major cellular functions, including energy generation capacity, cellular infiltration ability, and channel activity .
Molecular Mechanism
The molecular mechanism of this compound involves its incorporation into biomolecules through metabolic labeling. The azide group in this compound can react with alkyne groups in biomolecules, allowing it to be covalently attached to these molecules . This enables the tracking and analysis of these biomolecules in various biological processes.
Temporal Effects in Laboratory Settings
The effects of this compound in laboratory settings are time-dependent. According to one study, treatment with 50 μM this compound led to a reduction in major cellular functions . 10 μM this compound showed the least effect on cellular systems and had a sufficient labeling efficiency for cell labeling, tracking, and proteomic analysis .
Metabolic Pathways
This compound is involved in the metabolic labeling of proteins. It is converted into glycosyltransferase substrates through the cell’s endogenous carbohydrate metabolism . These substrates can then be added to proteins, allowing for their visualization and tracking.
准备方法
合成路线和反应条件
Ac4ManNAz 的合成通常涉及 N-叠氮乙酰甘露糖胺的乙酰化最后一步涉及乙酰化以生成四乙酰化产物 .
工业生产方法
This compound 的工业生产遵循类似的合成路线,但规模更大。该工艺涉及严格控制反应条件,以确保高纯度和高产率。 该产品通常使用结晶或色谱技术进行纯化 .
化学反应分析
反应类型
Ac4ManNAz 经历几种类型的化学反应,主要涉及其叠氮基团。这些包括:
铜催化的叠氮-炔烃环加成 (CuAAC): 该反应涉及叠氮基团在铜催化剂的存在下与炔烃基团反应形成三唑环.
应变促进的炔烃-叠氮环加成 (SPAAC): 该反应无需催化剂,涉及叠氮基团与张力炔烃基团反应.
常用试剂和条件
CuAAC: 需要铜催化剂,通常是硫酸铜和还原剂,如抗坏血酸钠.
主要产品
作用机制
Ac4ManNAz 被细胞代谢并整合到唾液酸生物合成途径中。叠氮基团允许进行生物正交标记,从而能够可视化和追踪糖蛋白。 该化合物可以调节各种细胞功能和信号通路,包括能量生成、细胞浸润和通道活性 .
相似化合物的比较
类似化合物
N-叠氮乙酰氨基葡萄糖 (GlcNAz): 用于 O-连接的糖基化标记.
N-叠氮乙酰半乳糖胺 (GalNAz): 也用于 O-连接的糖基化标记.
独特性
Ac4ManNAz 的独特之处在于它能够通过唾液酸生物合成途径特异性地标记 N-连接的糖蛋白。 这种特异性使其在研究细胞表面糖基化和开发靶向疗法方面特别有价值 .
属性
IUPAC Name |
[(2R,3S,4R,5S)-3,4,6-triacetyloxy-5-[(2-azidoacetyl)amino]oxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O10/c1-7(21)26-6-11-14(27-8(2)22)15(28-9(3)23)13(16(30-11)29-10(4)24)19-12(25)5-18-20-17/h11,13-16H,5-6H2,1-4H3,(H,19,25)/t11-,13+,14-,15-,16?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGMISDAXLUIXKM-LIADDWGISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)NC(=O)CN=[N+]=[N-])OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H](C(O1)OC(=O)C)NC(=O)CN=[N+]=[N-])OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(3-phenoxyphenyl)methyl-(1,2,3,4-tetrahydronaphthalen-1-yl)carbamoyl]benzene-1,2,4-tricarboxylic acid](/img/structure/B605040.png)
![[4-[4-[3-[(2R,5R)-2,5-dimethylpyrrolidin-1-yl]propoxy]phenyl]phenyl]-morpholin-4-ylmethanone;2,2,2-trifluoroacetic acid](/img/structure/B605041.png)
![(E)-3-[2-(4-chlorophenyl)sulfanylphenyl]-N-[4-(dimethylamino)butyl]prop-2-enamide;hydrochloride](/img/structure/B605042.png)
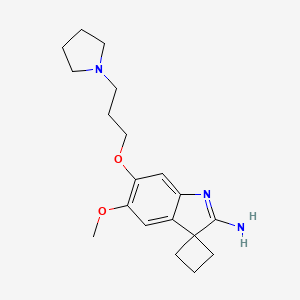
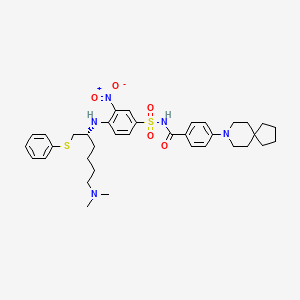
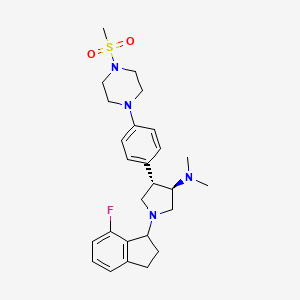
![2-[1-[4-(Dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-2-hydroxy-1-(oxiran-2-yl)ethyl]-11-hydroxy-5-methylnaphtho[2,3-h]chromene-4,7,12-trione](/img/structure/B605052.png)
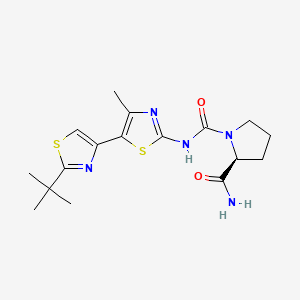
![2-amino-9-[2,3-bis(hydroxymethyl)cyclobutyl]-8-tritio-1H-purin-6-one](/img/structure/B605057.png)
